[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol
Overview
Description
The compound appears to contain a bromo-fluoro-phenyl group and an isoxazole group. Bromo-fluoro-phenyl compounds are aromatic compounds containing a phenyl group that is substituted at one carbon with a bromine atom and at another carbon with a fluorine atom . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromo-fluoro-phenyl group and the isoxazole ring. The bromine and fluorine atoms are likely to be reactive due to their electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo-fluoro-phenyl group and the isoxazole ring could affect properties such as polarity, solubility, and stability .Scientific Research Applications
Catalysis in Organic Synthesis
One scientific research application of compounds similar to "[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol" involves their use in catalytic processes for organic synthesis. For instance, sodium fluoride has been identified as an efficient catalyst for synthesizing 2,4-disubstituted 1,3-thiazoles and selenazoles, leveraging phenacyl bromides and thiourea/phenylthiourea/selenourea in aqueous methanol at ambient temperatures. This process results in analytically pure products with excellent yields in a very short time span, highlighting the potential role of similar compounds in facilitating organic reactions (Banothu et al., 2014).
Synthesis of Isoxazoles
Another application is in the synthesis of isoxazoles, where compounds akin to "this compound" could be utilized as intermediates or reactants. A study demonstrated the preparation of a series of isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents at positions 3 and 5. The phenyl group of the styryl residue in these isoxazoles bears one or two fluorine substituents, indicating the versatility of such compounds in creating fluorinated isoxazole derivatives which are significant in drug discovery due to their potential pharmacological properties (Nieto et al., 2019).
Fluorescent and Colorimetric Sensing
Furthermore, compounds with structures similar to "this compound" have been investigated for their potential in fluorescent and colorimetric sensing. A study presented a phenyl thiadiazole-based Schiff base receptor for the turn-on fluorescent, colourimetric detection of Al3+ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity towards Al3+ ions, showcasing the applicability of such compounds in the development of molecular sensors for metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Manna et al., 2020).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical properties such as its boiling point (154-155°c), density (172), and solubility in common organic solvents like ethanol, dimethylformamide, and dichloromethane could influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s stability and reactivity could be influenced by conditions such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNGXSCCHPUWFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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